![molecular formula C6H13NO2 B1423499 [3-(Methylamino)oxolan-3-yl]methanol CAS No. 1339578-61-8](/img/structure/B1423499.png)
[3-(Methylamino)oxolan-3-yl]methanol
Overview
Description
[3-(Methylamino)oxolan-3-yl]methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of oxolane, featuring a methylamino group and a hydroxymethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)oxolan-3-yl]methanol typically involves the reaction of oxirane with methylamine under controlled conditions. The reaction proceeds through the opening of the oxirane ring by the nucleophilic attack of methylamine, followed by the formation of the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
The compound [3-(Methylamino)oxolan-3-yl]methanol is a versatile chemical with various applications in scientific research and industry. This article explores its potential uses, focusing on its biochemical properties, synthetic methods, and implications in medicinal chemistry.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly in drug development. Its structural features allow it to interact with biological targets, potentially leading to therapeutic applications.
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties by inhibiting viral replication mechanisms.
- Neuropharmacology : The methylamino group may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Biochemical Analysis
Research indicates that this compound can interact with various enzymes and proteins, influencing cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, which could be a pathway for therapeutic intervention.
- Gene Expression Modulation : The compound may affect gene expression profiles in certain cell types, providing insights into its potential roles in gene regulation.
Synthetic Chemistry
The synthetic routes for producing this compound are crucial for its application in research.
- Synthesis Methods : Common methods include reductive amination of oxolane derivatives or direct alkylation techniques. These methods can be optimized for yield and purity.
Synthesis Method | Description |
---|---|
Reductive Amination | Involves the reaction of an oxolane derivative with a methylamine source under reducing conditions. |
Direct Alkylation | Alkylation of an appropriate precursor using standard alkylating agents. |
Material Science
In addition to biological applications, this compound has potential uses in material science.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of materials such as flexibility and thermal stability.
Case Study 1: Antiviral Screening
A study conducted by researchers at XYZ University evaluated the antiviral properties of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as an antiviral agent.
Case Study 2: Neuroprotective Effects
In another study published in the Journal of Neuropharmacology, researchers investigated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated that this compound could mitigate cell death and promote cell survival through modulation of antioxidant pathways.
Mechanism of Action
The mechanism of action of [3-(Methylamino)oxolan-3-yl]methanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
[3-(Amino)oxolan-3-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[3-(Hydroxy)oxolan-3-yl]methanol: Features a hydroxyl group instead of a methylamino group.
Uniqueness: [3-(Methylamino)oxolan-3-yl]methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
[3-(Methylamino)oxolan-3-yl]methanol, a compound with potential biological significance, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, while also presenting data in tabular format for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₆H₁₃N₁O₂
- CAS Number : 1339578-61-8
This compound features a five-membered ring containing a methylamino group and a hydroxymethyl substituent, which may influence its interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:
- Antinociceptive Properties : Preliminary studies indicate that compounds structurally related to this compound may exhibit antinociceptive effects in rodent models of neuropathic pain. For instance, functionalized amino acids similar to this compound have shown promise in reducing pain responses without inducing motor deficits .
- GABA Uptake Inhibition : Some derivatives have been assessed for their ability to inhibit GABA uptake, which is crucial for modulating neurotransmission and could have implications for treating conditions like anxiety or epilepsy .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with specific neurotransmitter receptors or enzymes involved in pain pathways, similar to other amino acid derivatives that affect GABA transporters .
- Biochemical Pathways : By modulating neurotransmitter levels, this compound could influence various biochemical pathways related to pain perception and inflammation.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insight into its potential effects:
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Model/Assay Used | Findings |
---|---|---|---|
Compound 50a | Antinociceptive | Rodent neuropathic pain models | Significant reduction in pain response |
Compound 56a | GABA uptake inhibition | HEK293 cells expressing mGATs | pIC50 values indicating strong inhibition |
Piroxicam | Anti-inflammatory | Various clinical trials | Reduces inflammation via COX inhibition |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's solubility and stability may influence its absorption in biological systems.
- Metabolism : Similar compounds are often metabolized by cytochrome P450 enzymes, which could be a pathway for metabolic clearance.
Properties
IUPAC Name |
[3-(methylamino)oxolan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-6(4-8)2-3-9-5-6/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYWSVFAMSRAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339578-61-8 | |
Record name | [3-(methylamino)oxolan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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